molecular formula C9H9Cl2NO2 B12125690 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid

2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid

Cat. No.: B12125690
M. Wt: 234.08 g/mol
InChI Key: XTGACMQDOADNHH-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid is an organic compound that belongs to the class of phenylacetic acids. Compounds in this class are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile through a reaction with hydroxylamine hydrochloride.

    Reduction: The nitrile is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

    Acylation: The amine is acylated with chloroacetic acid to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming carboxylic acids or ketones.

    Reduction: Reduction reactions may convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of 2-(2,6-Dichlorophenyl)acetic acid.

    Reduction: Formation of 2-(2,6-Dichlorophenyl)-2-(methylamino)ethanol.

    Substitution: Formation of various substituted phenylacetic acids.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)acetic acid
  • 2-(2,6-Dichlorophenyl)-2-aminoacetic acid
  • 2-(2,6-Dichlorophenyl)-2-(ethylamino)acetic acid

Comparison

Compared to similar compounds, 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid may exhibit unique properties such as:

  • Higher Potency : Due to the presence of the methylamino group.
  • Different Solubility : Influenced by the specific functional groups attached to the phenyl ring.
  • Distinct Biological Activity : Resulting from its specific molecular interactions.

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-2-(methylamino)acetic acid

InChI

InChI=1S/C9H9Cl2NO2/c1-12-8(9(13)14)7-5(10)3-2-4-6(7)11/h2-4,8,12H,1H3,(H,13,14)

InChI Key

XTGACMQDOADNHH-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=C(C=CC=C1Cl)Cl)C(=O)O

Origin of Product

United States

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